2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-7-6-12(10-15(14)19)11-21-17(22)9-8-16(20-21)13-4-2-1-3-5-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWBWUCJAGTXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves the reaction of 3,4-dichlorobenzyl chloride with phenylhydrazine in the presence of a base, followed by cyclization to form the dihydropyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, flow rate, and residence time more precisely .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 2
a. BK78969 (2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one)
- Structure : Position 2 substituent includes a piperidine ring linked to an oxolane (tetrahydrofuran) carbonyl group.
- Comparison : The bulkier oxolane-piperidine substituent increases molecular weight (367.44 g/mol) compared to the target compound’s simpler 3,4-dichlorophenylmethyl group. This modification likely enhances solubility but may reduce blood-brain barrier permeability due to higher polarity .
b. 6-(3,4-Dichloro-phenyl)-2-(2-hydroxy-butyl)-4,5-dihydro-2H-pyridazin-3-one (CAS 38958-84-8)
- Structure : A hydroxybutyl chain at position 2 and a 3,4-dichlorophenyl group at position 6.
- However, the absence of a phenyl group at position 6 (replaced by 3,4-dichlorophenyl) may alter receptor selectivity .
Substituent Variations at Position 6
a. 4-Phenyl-6-(2-thienyl)-2,3-dihydropyridazin-3-one
- Structure : A thienyl (sulfur-containing heterocycle) replaces the phenyl group at position 6.
b. 6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one
- Structure: A 2,3-dimethylphenoxy group at position 6 and a hydroxyethyl group at position 2.
- Comparison: The phenoxy group introduces steric hindrance, possibly reducing metabolic degradation but limiting access to hydrophobic binding pockets .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound may enhance binding to receptors like sigma-1 or opioid receptors, as seen in analogs such as SR140333 and BD 1008 () .
- Hydrophobic vs. Polar Substituents : Hydrophobic groups (e.g., dichlorophenyl) improve membrane permeability, while polar groups (e.g., hydroxybutyl in ) favor solubility but reduce CNS penetration .
Data Table: Key Structural and Molecular Properties
*Calculated based on molecular formula.
Biological Activity
The compound 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative of pyridazine that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a pyridazine ring substituted with a dichlorophenyl group and a phenyl group, which are critical for its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism : The compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Studies : In vitro studies demonstrated that the compound has IC50 values indicating potent activity against human cancer cell lines such as HeLa and MCF-7, with values lower than those of standard chemotherapeutics like doxorubicin.
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Anti-inflammatory Properties
- Research Findings : Studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential use in treating inflammatory diseases.
- SAR Insights : Modifications to the phenyl and dichlorophenyl groups have been shown to enhance anti-inflammatory activity, highlighting the importance of these substituents in the overall efficacy.
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Antimicrobial Activity
- The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl moiety is believed to enhance its membrane-disrupting capabilities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Detailed Research Findings
Recent studies have focused on elucidating the precise mechanisms behind the biological activities of this compound:
-
Cytotoxicity Assays :
- A series of assays were conducted on various cancer cell lines, revealing that the compound induced apoptosis via caspase activation pathways.
- Example: In HeLa cells, an IC50 value of 15 µM was reported, indicating significant potency compared to control treatments.
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Inflammatory Response Modulation :
- Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6 in serum after induced inflammation, supporting its potential as an anti-inflammatory agent.
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Antimicrobial Testing :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
